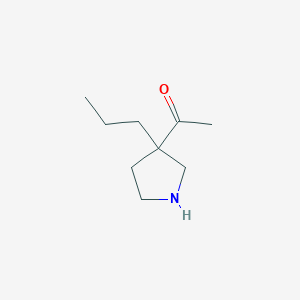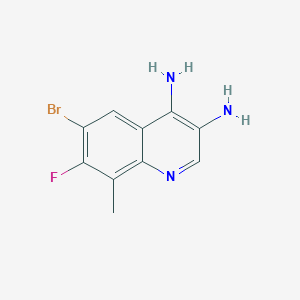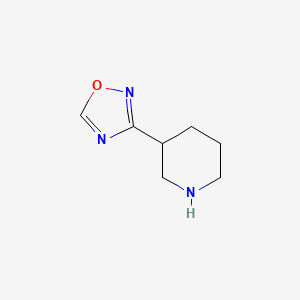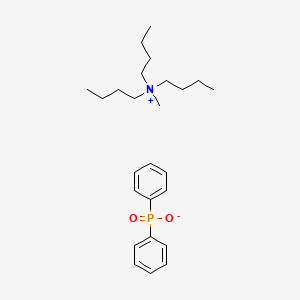
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate is a quaternary ammonium compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ionic nature, with a quaternary ammonium ion paired with a diphenylphosphinate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate typically involves the reaction of N,N-Dibutyl-N-methylbutan-1-aminium chloride with diphenylphosphinic acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, promoting reactions between different phases.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is employed as a surfactant, antistatic agent, and in the production of ionic liquids.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium ion interacts with negatively charged sites, while the diphenylphosphinate anion can participate in various chemical reactions. These interactions influence the compound’s behavior and effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- Tributylmethylammonium chloride
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate is unique due to its specific combination of a quaternary ammonium ion and a diphenylphosphinate anion. This combination imparts distinct properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C25H40NO2P |
|---|---|
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
diphenylphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C12H11O2P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-13H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 |
Clé InChI |
VNKMODCUVWDUTB-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






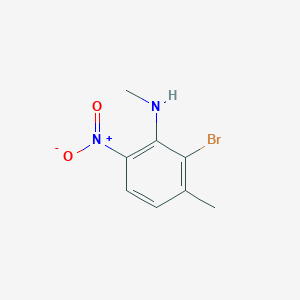
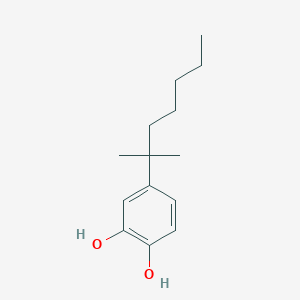
![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)

